molecular formula C14H18ClFN2OS B1396437 N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride CAS No. 1332530-41-2

N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride

Cat. No. B1396437
M. Wt: 316.8 g/mol
InChI Key: AJBYHUBNGXZQCQ-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride, also known as N-Ethoxy-2-Fluorophenyl-5-methylthiazole hydrochloride (N-ETFTMTHCl), is a synthetic derivative of thiazole, which has been studied for its potential applications in scientific research. N-ETFTMTHCl is a small molecule that is structurally similar to other known thiazole compounds and is used in a variety of laboratory experiments. It has been studied for its potential use as an inhibitor of enzymes and as a potential therapeutic agent.

Scientific Research Applications

Antiamoebic Activity

N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride has been researched for its antiamoebic activity. A study synthesized a series of compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, which showed promising activity against Entamoeba histolytica, an amoebic parasite, with minimal toxicity towards human cells (Zaidi et al., 2015).

Structural Characterization

The compound has also been a focus in the field of structural chemistry. A study conducted synthesis and structural characterization of isostructural compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, providing insights into the molecular structure and properties of such compounds (Kariuki et al., 2021).

Antimicrobial and Antifungal Activity

Research has explored the antimicrobial and antifungal properties of compounds related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine. A study synthesized novel derivatives which exhibited significant antibacterial and antifungal activities, comparable to certain medicinal standards (Pejchal et al., 2015).

Fluorescent Dyes Synthesis

The compound has been used in the synthesis of fluorescent dyes. One study reported the use of related thioamides as building blocks for creating fluorescent dyes, indicating potential applications in biological imaging and diagnostics (Witalewska et al., 2019).

Cardioprotective Properties

Additionally, derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine have been studied for potential cardioprotective effects. A compound synthesized using a similar chemical framework demonstrated moderate to high cardioprotective effects in vitro (Drapak et al., 2019).

DNA Binding and Nuclease Activity

Research has also been conducted on the DNA binding and nuclease activity of Cu(II) complexes involving ligands related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, suggesting potential applications in molecular biology and pharmacology (Kumar et al., 2012).

Photo-Degradation Studies

The photo-degradation behavior of thiazole-containing compounds, related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, has been analyzed, providing valuable information for the stability and shelf-life of pharmaceuticals containing such structures (Wu et al., 2007).

properties

IUPAC Name

N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS.ClH/c1-2-18-14-17-10-13(19-14)9-16-8-7-11-3-5-12(15)6-4-11;/h3-6,10,16H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBYHUBNGXZQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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